(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a hydroxy group at the 3’ position and a pyrrolidin-3-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for 4 hours. The product is then purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins, affecting their function. The pyrrolidin-3-yl group can engage in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Biphenyl derivatives: Compounds with a biphenyl core and various substituents, which can have diverse biological and chemical properties.
Uniqueness
(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the combination of its biphenyl core and pyrrolidin-3-yl group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
[2-(3-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H17NO2/c19-14-5-3-4-12(10-14)15-6-1-2-7-16(15)17(20)13-8-9-18-11-13/h1-7,10,13,18-19H,8-9,11H2 |
InChI Key |
NPBWXTYTRLKNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC=C3)O |
Origin of Product |
United States |
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